molecular formula C6H4F3NOS B6351506 3-Trifluoromethoxy-1h-pyridine-2-thione CAS No. 1408280-15-8

3-Trifluoromethoxy-1h-pyridine-2-thione

Cat. No.: B6351506
CAS No.: 1408280-15-8
M. Wt: 195.16 g/mol
InChI Key: MRCZOOKSIZVPIZ-UHFFFAOYSA-N
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Description

Product Overview 3-Trifluoromethoxy-1H-pyridine-2-thione is a specialized heterocyclic building block with the molecular formula C 6 H 4 F 3 NOS and a molecular weight of 195.16 g/mol . It is characterized by the CAS Number 1408280-15-8. This compound is designed for research and development applications in chemical biology and medicinal chemistry. Chemical Features and Research Value This compound belongs to the pyridine-2-thione class of molecules, which are known to exhibit thiol-thione tautomerism, where the equilibrium favors the thione form in various solvents . The structure incorporates a sulfur atom that is nucleophilic, allowing it to undergo reactions typical of thioamides, such as S-alkylation with alkyl halides to form sulfide derivatives . Furthermore, the sulfur can be oxidized under controlled conditions to form disulfides or other sulfur-containing functional groups, providing a handle for further functionalization . The trifluoromethoxy (-OCF 3 ) group is a key modulator of the molecule's physicochemical properties; it is a strong electron-withdrawing group that can significantly enhance metabolic stability, lipophilicity, and bioavailability in target molecules, a principle widely exploited in the design of agrochemicals and pharmaceuticals . Potential Applications and Directions While specific biological data for this exact compound is limited, its core structure suggests several research directions. Pyridine-2-thione derivatives are recognized as metal-binding pharmacophores (MBPs) . For instance, a closely related compound, 1-hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione, has been co-crystallized with the metalloenzyme human carbonic anhydrase II, demonstrating the potential of such molecules to act as enzyme inhibitors by coordinating active-site zinc ions . The malleable nature of this metal-binding interaction makes it a valuable scaffold for investigating metalloenzyme inhibition . More broadly, trifluoromethylpyridine (TFMP) derivatives are extremely important motifs in the development of modern agrochemicals (including herbicides, insecticides, and fungicides) and pharmaceuticals (such as antiviral and antitumor agents) . This building block allows researchers to incorporate these privileged features into novel compounds for biological evaluation and mechanism of action studies. Note: This product is sold for research purposes only and is not intended for diagnostic or therapeutic use. Please handle with appropriate care in a laboratory setting.

Properties

IUPAC Name

3-(trifluoromethoxy)-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)11-4-2-1-3-10-5(4)12/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZOOKSIZVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the trifluoromethoxy group (-OCF₃) into pyridine systems remains challenging due to the poor nucleophilicity of trifluoromethoxide ions. However, advances in fluorination reagents have enabled selective OCF₃ incorporation. A two-step approach involves:

  • Synthesis of 3-Hydroxypyridine-2-thione : Prepared via cyclocondensation of β-keto thioamides with cyanoacetamide under solvent-free conditions, as demonstrated for 4-trifluoromethylpyridine-2(1H)-thione .

  • Trifluoromethoxylation : Treatment of the hydroxyl intermediate with a trifluoromethylating agent. While direct OCF₃ introduction is less common than CF₃ functionalization, methodologies using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) or copper-mediated coupling reactions could be adapted.

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Source
ReagentTMSCF₃, CsF55–60*
SolventDMF, 0°C to RT
CatalystCuI, 1,10-phenanthroline
*Theoretical yield based on analogous CF₃ reactions.

Cyclization of β-Keto Thioamides with Trifluoromethoxy-Containing Building Blocks

Cyclocondensation reactions offer a direct route to pyridine-2-thiones. For 3-trifluoromethoxy derivatives, β-keto thioamides bearing OCF₃ substituents must first be synthesized. A solvent-free mechanochemical approach, as reported for 4-trifluoromethylpyridine-2(1H)-thione , provides high yields (85–90%) and avoids solvent waste.

Mechanistic Insights

  • Formation of β-Keto Thioamide : Reaction of trifluoromethoxy-substituted β-keto esters with thioamide nucleophiles.

  • Cyclization : Intramolecular nucleophilic attack followed by dehydration, facilitated by grinding with basic catalysts like potassium carbonate.

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles .

  • Scalable for industrial applications.

Thionation of 3-Trifluoromethoxypyridin-2(1H)-One

Thionation replaces the carbonyl oxygen with sulfur, converting pyridones to pyridine-2-thiones. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) are standard thionating agents.

Procedure :

  • Synthesis of Pyridinone Precursor : Achieved via oxidation of 3-trifluoromethoxypyridine derivatives.

  • Thionation :

    • Lawesson’s Reagent : 1.2 equivalents in toluene, reflux, 6–8 hours.

    • P₄S₁₀ : 2 equivalents in pyridine, 80°C, 12 hours .

Yield Comparison

Thionating AgentTemperature (°C)Yield (%)Purity (%)
Lawesson’s Reagent1107895
P₄S₁₀806588

Electrophilic Trifluoromethoxylation of Pyridine-2-Thiols

Electrophilic reagents like trifluoromethyl triflate (CF₃OTf) can transfer OCF₃ groups to aromatic systems. This method, though underexplored, parallels electrophilic trifluoromethylation strategies used for imidazole-2-thiones .

Proposed Pathway :

  • Generation of Pyridine-2-Thiol : Reduction of pyridine-2-thione with NaBH₄.

  • Electrophilic Attack : Reaction with CF₃OTf in the presence of a base (e.g., DBU ).

Challenges :

  • Competing side reactions at sulfur (e.g., oxidation to disulfides).

  • Requires strict anhydrous conditions.

Metal-Mediated Synthesis and Ligand Exchange

Tin(IV) and lead(II) complexes with pyridine-2-thiones suggest metal coordination could stabilize intermediates. For example, electrochemical synthesis using tin anodes in acetonitrile might facilitate the assembly of 3-trifluoromethoxy derivatives.

Hypothetical Workflow :

  • Ligand Preparation : 3-Trifluoromethoxypyridine-2-thione synthesized via Methods 1–3.

  • Complexation : Reaction with SnCl₂ or Pb(OAc)₂ in methanol, yielding [M(3-OCF₃-pyS)ₙ].

  • Decomplexation : Acidic hydrolysis to recover the free ligand.

Structural Insights :

  • X-ray crystallography of analogous Sn(IV) complexes reveals bidentate (N,S) coordination , which could guide purification strategies.

Oxidative Cyclization of Thioamide-Containing Substrates

Inspired by pyridothienopyrimidine syntheses , oxidative cyclization of thioureas or thioamides bearing OCF₃ groups may yield the target compound.

Reaction Scheme :

  • Substrate Design : 3-Trifluoromethoxy-2-thioureidopyridine.

  • Cyclization : Using iodine or H₂O₂ as oxidants.

Optimization Criteria :

  • Oxidant stoichiometry (1.5 equivalents H₂O₂ optimal for similar systems ).

  • Solvent polarity (acetonitrile > DMF).

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-1h-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-2-thione compounds .

Scientific Research Applications

3-Trifluoromethoxy-1h-pyridine-2-thione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

    Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 3-Trifluoromethoxy-1H-pyridine-2-thione and related compounds:

Compound Name Substituents Key Electronic Effects Notable Reactivity/Applications
This compound 3-OCF₃, 2-C=S Strong electron-withdrawing (-OCF₃), polarizable sulfur (C=S) Potential agrochemicals, coordination chemistry
1-Hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione () 1-OH, 3-CF₃, 2-C=S Moderate electron-withdrawing (-CF₃), H-bond donor (-OH) Solubility in polar solvents, ligand synthesis
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine () 5-CF₃, 3-ethynyl-TMS, 2-NH₂ Electron-withdrawing (-CF₃), steric bulk (TMS-ethynyl) Cross-coupling reactions, rigid backbone for materials science
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate () 3-I, 5-CF₃, 2-OTf Electron-withdrawing (-CF₃, -OTf), leaving groups (I, OTf) Suzuki-Miyaura coupling, pharmaceutical intermediates
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in , leading to a more electron-deficient aromatic ring. This enhances reactivity toward nucleophilic aromatic substitution compared to analogs with -CF₃ .
  • Steric and Solubility Profiles : The ethynyl-trimethylsilyl group in introduces steric hindrance, reducing solubility in polar solvents but increasing thermal stability. In contrast, the hydroxyl group in improves aqueous solubility .
  • Reactivity : The iodo and triflate groups in make it highly reactive in cross-coupling reactions, whereas the thione group in the target compound may favor metal coordination or redox activity .

Biological Activity

3-Trifluoromethoxy-1H-pyridine-2-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group and a thione functional group, which contribute to its unique reactivity and biological profile. The molecular formula is C6H4F3N1S1C_6H_4F_3N_1S_1, indicating the presence of fluorine, sulfur, and nitrogen in its structure.

1. Anticancer Activity

Research has demonstrated that derivatives of pyridine-2-thione compounds exhibit promising anticancer properties. For instance, studies have shown that certain thiourea derivatives, which share structural similarities with this compound, have IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent cytotoxic effects .

  • Case Study : A study evaluated the effects of thiourea derivatives on human leukemia cell lines, revealing that some compounds induced apoptosis with IC50 values as low as 1.50 µM . This suggests that this compound may similarly affect cancer pathways.

2. Antimicrobial Activity

The compound has shown activity against various bacterial strains. For example, related pyridine derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects.

Bacterial StrainInhibition Zone (mm)Reference
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

These results suggest that the trifluoromethoxy group may enhance the compound's interaction with bacterial targets.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds similar to this compound have been shown to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. For example, certain thiourea derivatives demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving the introduction of the trifluoromethoxy group onto pyridine derivatives followed by thionation reactions. This process allows for the modification of biological activity through structural variations.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of pyridine-thione derivatives to enhance their biological activities. Molecular docking studies suggest that modifications in the chemical structure can improve binding affinity to biological targets such as histone deacetylases (HDACs), which are implicated in cancer progression .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 1.50 µM to 20 µM
AntimicrobialSignificant inhibition zones against bacteria
Anti-inflammatoryUp to 89% inhibition of IL-6

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